Lipophilicity (XLogP3) Comparison: Balancing Permeability and Solubility
The target compound's computed XLogP3 of 2.6 provides a balanced lipophilicity profile compared to key analogs. The 4-cyano derivative (XLogP3 = 1.9) is significantly more polar, which may limit membrane permeability, while the 2-chloro derivative (XLogP3 = 2.8) is more lipophilic, potentially increasing off-target binding and metabolic liability [1]. This positions the 4-ethoxy compound as an optimal starting point for lead optimization where maintaining a balance between solubility and permeability is critical.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 4-Cyano analog: 1.9; 2-Chloro analog: 2.8; 2-Ethoxy analog: 2.6 |
| Quantified Difference | Δ = +0.7 vs. 4-Cyano; Δ = -0.2 vs. 2-Chloro; Δ = 0 vs. 2-Ethoxy |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A balanced LogP is critical for achieving adequate oral bioavailability and minimizing non-specific binding, making this compound a superior choice for cellular assays compared to more polar or lipophilic analogs.
- [1] PubChem. Computed Properties for 4-Ethoxy-N-[2-(furan-3-YL)ethyl]benzamide, 4-Cyano-N-[2-(furan-3-YL)ethyl]benzamide, 2-Chloro-N-[2-(furan-3-YL)ethyl]benzamide, and 2-Ethoxy-N-[2-(furan-3-YL)ethyl]benzamide. Accessed April 2026. View Source
